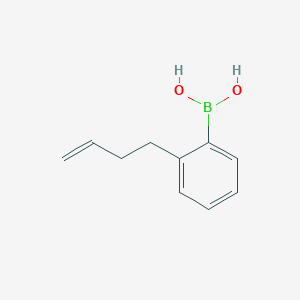

(2-(But-3-en-1-yl)phenyl)boronic acid

CAS No.: 1334402-81-1

Cat. No.: VC2952414

Molecular Formula: C10H13BO2

Molecular Weight: 176.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334402-81-1 |

|---|---|

| Molecular Formula | C10H13BO2 |

| Molecular Weight | 176.02 g/mol |

| IUPAC Name | (2-but-3-enylphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2 |

| Standard InChI Key | DVVHNJPNOJSHDI-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CC=C1CCC=C)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1CCC=C)(O)O |

Introduction

Chemical Properties and Structure

(2-(But-3-en-1-yl)phenyl)boronic acid is characterized by several key chemical and physical properties that define its behavior in various chemical environments and applications.

Basic Chemical Information

The compound (2-(But-3-en-1-yl)phenyl)boronic acid is identified by the CAS number 1334402-81-1. It has a molecular formula of C10H13BO2 and a molecular weight of 176.02 g/mol . Structurally, it features a phenyl ring with a boronic acid group (-B(OH)2) at one position and a but-3-en-1-yl group (a four-carbon chain with a terminal alkene) at the ortho position relative to the boronic acid functionality.

The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups and one carbon atom from the aromatic ring. This arrangement provides unique chemical reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, where the B-C bond can be transformed into various C-C bonds under appropriate conditions.

Physical Properties

While specific physical property data for (2-(But-3-en-1-yl)phenyl)boronic acid is limited in the search results, boronic acids generally share several common physical characteristics. They typically present as crystalline solids at room temperature, often white or off-white in color. The compound should be stored in a cool, dry place for long-term stability .

From a transportation perspective, (2-(But-3-en-1-yl)phenyl)boronic acid is classified as a non-hazardous material according to DOT/IATA transport regulations . This classification suggests relatively low acute toxicity and reactivity under normal handling conditions.

Synthesis and Preparation Methods

The preparation of (2-(But-3-en-1-yl)phenyl)boronic acid typically follows established synthetic routes for arylboronic acids, with specific modifications to incorporate the but-3-en-1-yl substituent.

General Synthetic Approaches

The synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid generally involves the reaction of an appropriately substituted aryl halide with a boron source, such as trimethylborate or triisopropylborate, in the presence of a strong base like n-butyllithium. This methodology aligns with common procedures for preparing arylboronic acids as described in search result .

A general synthetic procedure would likely involve:

-

Preparation of the 2-(but-3-en-1-yl)bromobenzene precursor

-

Lithium-halogen exchange reaction using n-butyllithium at low temperature (typically -78°C)

-

Addition of a trialkyl borate (such as triisopropylborate) as the boron source

-

Hydrolysis of the resulting boronate ester to yield the desired boronic acid

Lithiation-Borylation Procedure

Based on the information from search result , a more specific procedure for similar ortho-substituted phenylboronic acids involves:

"In a Schlenk tube, nBuLi (1.6 M in hexane, 1.1 eq) is added dropwise at -78°C to a solution of aryl bromide (1 eq) in THF (C ≈ 0.15 mol/L). After 1 hour at -78°C, triisopropylborate (3 eq) is added and the solution is allowed to warm to room temperature. After hydrolysis with an aqueous acid solution, the product is extracted and purified to afford the boronic acid ."

This general procedure would likely be applicable to the synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid, starting from the appropriate 2-(but-3-en-1-yl)bromobenzene precursor.

Applications in Organic Synthesis

(2-(But-3-en-1-yl)phenyl)boronic acid offers versatile applications in synthetic organic chemistry, primarily due to the combination of its boronic acid functionality and the reactive but-3-en-1-yl side chain.

Suzuki-Miyaura Cross-Coupling Reactions

Like other arylboronic acids, (2-(But-3-en-1-yl)phenyl)boronic acid can serve as a key reagent in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between aryl or vinyl groups, making them essential tools in organic synthesis. The presence of the boronic acid group allows for selective coupling reactions with aryl halides or triflates to create new carbon-carbon bonds.

The search results indicate that similar boronic acids have been used in coupling reactions, such as those described in procedure E from search result : "In a round-bottom flask, the palladium catalyst (5 mol%) and sodium bicarbonate (2 eq) were added to a solution of boronic acid (1 eq) in tert-butanol ([C] ≈ 0.15 mol:L). The allyl chloride (5 eq) was then added via microsyringe. The solution was allowed to stir for 6 hours at 30°C before evaporation of the volatiles under vacuum ."

Versatility of the Alkene Group

The presence of the but-3-en-1-yl group in the compound provides additional synthetic possibilities. The terminal alkene can participate in various reactions including:

-

Hydroboration reactions

-

Olefin metathesis

-

Hydrogenation

-

Cycloaddition reactions

-

Epoxidation

This dual functionality (boronic acid and alkene) makes the compound a versatile building block for the synthesis of more complex molecules, potentially allowing for orthogonal reactivity in multi-step syntheses.

Cyclization Reactions

The strategic positioning of the but-3-en-1-yl group at the ortho position relative to the boronic acid could potentially enable intramolecular reactions leading to cyclic structures. For example, under appropriate conditions, the terminal alkene might interact with the boronic acid to form cyclic boronate esters or participate in other cyclization reactions.

Similar cyclization reactions are hinted at in search result , which mentions the synthesis of benzooxaboroles and benzooxaborininols from ortho-functionalized phenylboronic acids .

Analytical Characterization

The analytical characterization of (2-(But-3-en-1-yl)phenyl)boronic acid is crucial for confirming its structure and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume